molecular formula C16H31FO2 B13329281 Methyl 15-fluoropentadecanoate

Methyl 15-fluoropentadecanoate

Cat. No.: B13329281
M. Wt: 274.41 g/mol
InChI Key: FXZAZYUTOGGDIW-UHFFFAOYSA-N
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Description

    Methyl 15-fluoropentadecanoate: is a chemical compound with the molecular formula CHFO. It belongs to the class of esters and contains a fluorine atom.

  • The compound’s structure consists of a pentadecanoic acid (15-carbon) chain with a methyl group (CH3) attached to the carboxyl group.
  • It finds applications in various fields due to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of Methyl 15-fluoropentadecanoate involves introducing a fluorine atom into the pentadecanoic acid structure. Specific synthetic routes may vary, but fluorination reactions are commonly employed.

      Reaction Conditions: Fluorination can be achieved using reagents such as hydrogen fluoride (HF) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: Methyl 15-fluoropentadecanoate can undergo various reactions, including

      Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as specific reducing or oxidizing agents.

      Major Products: The products depend on the specific reaction conditions, but they may include fluorinated derivatives, alcohols, or other functionalized compounds.

  • Scientific Research Applications

      Chemistry: Methyl 15-fluoropentadecanoate serves as a valuable fluorinated building block for designing new molecules with enhanced properties.

      Biology: Researchers explore its use in bioconjugation, labeling, and tracking studies.

      Medicine: Fluorinated compounds often play a role in drug development due to their unique pharmacokinetics and metabolic stability.

  • Mechanism of Action

    • The exact mechanism by which Methyl 15-fluoropentadecanoate exerts its effects depends on its specific application.
    • In drug development, fluorination can enhance drug stability, alter binding interactions, and influence metabolic pathways.
  • Comparison with Similar Compounds

      Uniqueness: Methyl 15-fluoropentadecanoate’s uniqueness lies in its fluorine substitution at the 15th carbon position.

      Similar Compounds: While there are no direct analogs, other fluorinated esters and fatty acid derivatives share some similarities.

    Properties

    Molecular Formula

    C16H31FO2

    Molecular Weight

    274.41 g/mol

    IUPAC Name

    methyl 15-fluoropentadecanoate

    InChI

    InChI=1S/C16H31FO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3

    InChI Key

    FXZAZYUTOGGDIW-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)CCCCCCCCCCCCCCF

    Origin of Product

    United States

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